7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole
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Overview
Description
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is a complex organic compound belonging to the class of carbazole derivatives Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole typically involves a multi-step process. One common method is the Suzuki polycondensation reaction. This involves the coupling of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with various diboronic acids, such as 2,5-thiophene diboronic acid, under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or Grignard reagents in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted carbazole derivatives.
Scientific Research Applications
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole involves its interaction with molecular targets such as DNA and enzymes. Carbazole derivatives can intercalate into DNA, disrupting its structure and function. They can also inhibit enzymes like topoisomerase, which are crucial for DNA replication and repair . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: Another carbazole derivative with similar structural properties and applications in organic electronics.
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for photovoltaic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Uniqueness
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole is unique due to the presence of the bromophenyl group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H16BrN |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
12-(3-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C26H16BrN/c27-19-8-5-9-20(16-19)28-23-14-12-17-6-1-3-10-21(17)25(23)26-22-11-4-2-7-18(22)13-15-24(26)28/h1-16H |
InChI Key |
JJRLEQGQSHLQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC(=CC=C5)Br)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
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